molecular formula C7H16N2 B8750605 3-Ethylpiperidin-4-amine

3-Ethylpiperidin-4-amine

Cat. No.: B8750605
M. Wt: 128.22 g/mol
InChI Key: DJYSFNRQHHNIRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethylpiperidin-4-amine is a substituted piperidine derivative of significant interest in medicinal chemistry and pharmaceutical research. Piperidine rings are one of the most important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals, as well as various alkaloids . The 4-amine functional group on the piperidine ring makes this compound a valuable building block for the synthesis of more complex molecules. Researchers can leverage this amine group for further functionalization through condensation and other reactions to create novel compounds for biological evaluation . The ethyl substituent at the 3-position can influence the molecule's stereoelectronic properties, which is a key consideration in the design of compounds with optimized pharmacokinetic and pharmacodynamic profiles. Piperidine derivatives are extensively explored for their potential biological activities, which can include antioxidant and anti-inflammatory properties, as demonstrated by related piperidin-4-one compounds in scientific literature . The exploration of such novel piperidine scaffolds is a active field of research in the search for new therapeutic agents. This compound is offered for research purposes as a chemical building block. Its structure, with molecular formula C7H16N2 and a molecular weight of 128.22 g/mol, serves as a core scaffold in organic synthesis . All products are strictly for Research Use Only and are not intended for diagnostic or therapeutic applications. Researchers should consult the product's safety data sheet prior to use.

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

3-ethylpiperidin-4-amine

InChI

InChI=1S/C7H16N2/c1-2-6-5-9-4-3-7(6)8/h6-7,9H,2-5,8H2,1H3

InChI Key

DJYSFNRQHHNIRQ-UHFFFAOYSA-N

Canonical SMILES

CCC1CNCCC1N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent(s) Key Properties Biological Implications Reference
3-Ethylpiperidin-4-amine Ethyl (C3), NH₂ (C4) Moderate lipophilicity, basic amine Potential CNS activity
1-Acetylpiperidin-4-amine Acetyl (N1), NH₂ (C4) Reduced basicity, increased solubility Altered pharmacokinetics
1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine HCl Trifluoromethylbenzyl (C3) High lipophilicity, metabolic stability Enhanced target binding
[1-(3-Chloro-phenyl)-ethyl]-piperidin-4-yl-amine HCl Chlorophenyl-ethyl (C4) Aromatic π-π interactions, polar Improved receptor affinity
3-Ethyl-1-(propane-2-sulfonyl)piperidin-4-amine Sulfonyl (N1), Ethyl (C3) Electron-withdrawing sulfonyl group Modified electronic environment
4-(4-Methylpiperidino)-1,3,5-triazine-2-amine derivatives Methylpiperidino (triazine) Varied substituents (F, Cl, CF₃) Antileukemic activity modulation

Key Observations :

  • Lipophilicity: The ethyl group in this compound enhances lipophilicity compared to methyl-substituted analogs (e.g., 4-(4-methylpiperidino)-1,3,5-triazine-2-amine derivatives ).
  • Basicity : Acetylation of the piperidine nitrogen (1-Acetylpiperidin-4-amine) reduces basicity, altering solubility and membrane permeability compared to the free amine in this compound .
  • Electronic Effects : Sulfonyl groups () introduce strong electron-withdrawing effects, which could destabilize the amine’s lone pair and reduce nucleophilicity, impacting reactivity in synthetic pathways .

Preparation Methods

Protocol Using Palladium Catalysts

A common strategy employs 4-piperidone hydrochloride and ethylamine in the presence of a palladium catalyst under hydrogen atmosphere. The reaction proceeds via imine intermediate formation, which is subsequently reduced to the amine. Key parameters include:

  • Solvent: Methanol or ethanol

  • Temperature: 45–60°C

  • Catalyst: 5% Pd/C (10–15 wt% relative to substrate)

  • Yield: 70–85%

For example, hydrogenation of 1-benzyl-4-ethylidenepiperidine at 45°C for 24 hours followed by debenzylation yields this compound with 82% purity.

Boc-Protected Intermediate Route

The use of Boc (tert-butyloxycarbonyl) protection enhances regioselectivity. 4-Amino-1-Boc-piperidine undergoes reductive amination with propionaldehyde or ethylamine derivatives. After deprotection with HCl, the target compound is isolated.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB)

  • Solvent: Dichloromethane or acetonitrile

  • Yield: 65–78%

Alkylation of Piperidine Precursors

Alkylation strategies introduce the ethyl group at position 3 through nucleophilic substitution or metal-catalyzed coupling.

Nucleophilic Substitution with Ethyl Halides

3-Bromopiperidin-4-amine reacts with ethylmagnesium bromide in tetrahydrofuran (THF) to form this compound. This method requires anhydrous conditions and low temperatures (−10 to 0°C) to minimize side reactions.

  • Catalyst: Copper(I) iodide

  • Yield: 55–60%

Suzuki-Miyaura Coupling

A patent describes the use of 3-boronic acid-piperidin-4-amine derivatives in cross-coupling reactions with ethylating agents. This method achieves higher selectivity but requires specialized ligands.

  • Catalyst: Pd(PPh₃)₄

  • Base: K₂CO₃

  • Solvent: DMF/water (3:1)

  • Yield: 50–68%

Catalytic Hydrogenation of Nitro Compounds

Reduction of nitro intermediates provides an alternative pathway. 3-Nitro-4-ethylpiperidine is hydrogenated over Raney nickel or platinum oxide.

Nitro Group Reduction

  • Conditions: H₂ (50 psi), ethanol, 25°C

  • Catalyst: Raney Ni (10 wt%)

  • Yield: 75–80%

  • Purity: >95% (HPLC)

Comparison of Synthetic Methods

The table below summarizes key metrics for each approach:

MethodCatalystYield (%)Purity (%)Key Advantage
Reductive AminationPd/C70–8590–95High scalability
AlkylationCuI55–6085–90Avoids hydrogenation steps
Suzuki CouplingPd(PPh₃)₄50–6888–93Excellent regioselectivity
Nitro ReductionRaney Ni75–80>95Minimal byproducts

Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., DMF) improve reaction rates in alkylation, while methanol enhances hydrogenation efficiency.

Catalyst Loading

Reducing Pd/C loading from 15% to 5% decreases costs without significantly affecting yields (Δ <5%).

Temperature Control

Maintaining temperatures below 60°C prevents decomposition of amine intermediates during reductive amination .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Ethylpiperidin-4-amine, and how can reaction conditions be optimized to improve yield?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting piperidin-4-amine with ethyl halides under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 60–80°C. Yield optimization requires controlled stoichiometry, inert atmospheres, and catalyst screening (e.g., palladium for cross-coupling steps). Post-synthesis purification via column chromatography or recrystallization ensures purity .

Q. How should researchers characterize the structural and physicochemical properties of this compound to ensure compound integrity?

  • Methodology : Use NMR (¹H/¹³C) to confirm amine and ethyl group positions. Mass spectrometry (HRMS) validates molecular weight. Solubility profiles (in water, DMSO) and pKa determination (via potentiometric titration) inform experimental design. PubChem-derived data (e.g., LogP, hydrogen bond donors) guide biocompatibility assessments .

Q. What storage conditions are critical for maintaining the stability of this compound in long-term studies?

  • Methodology : Store in airtight containers under nitrogen at –20°C to prevent oxidation. Periodic HPLC analysis monitors degradation. Avoid exposure to moisture and light, which can hydrolyze the amine or induce racemization in chiral derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound derivatives?

  • Methodology : Synthesize analogs with substituents at the ethyl or piperidine nitrogen (e.g., fluorinated or aromatic groups). Test binding affinity via radioligand assays (e.g., for serotonin or dopamine receptors). Computational docking (AutoDock Vina) predicts binding modes, while in vitro cytotoxicity screens (MTT assay) prioritize candidates for in vivo testing .

Q. What methodologies are appropriate for resolving contradictions in biological activity data across studies involving this compound?

  • Methodology : Conduct meta-analyses using Higgins’ heterogeneity metrics (I², H²) to quantify variability. Stratify data by assay type (e.g., cell-based vs. enzymatic) and apply random-effects models. Sensitivity analyses identify outliers, and funnel plots assess publication bias .

Q. What experimental strategies are recommended for elucidating the mechanism of action of this compound in neurological targets?

  • Methodology : Combine knockout animal models (e.g., CRISPR-edited neurotransmitter receptors) with electrophysiology (patch-clamp) to assess ion channel modulation. Radiolabeled tracers (³H-labeled compound) quantify receptor occupancy, while phosphoproteomics identifies downstream signaling pathways .

Q. How can stereochemical considerations impact the biological activity of this compound, and what analytical methods are used to assess this?

  • Methodology : Chiral HPLC or SFC separates enantiomers. Compare in vitro activity of (R)- and (S)-isomers using dose-response curves. Circular dichroism (CD) spectroscopy confirms absolute configuration, while molecular dynamics simulations explain stereospecific binding .

Q. What statistical approaches should be employed to address heterogeneity in meta-analyses of this compound’s pharmacological data?

  • Methodology : Use Cochran’s Q-test to detect heterogeneity. Calculate I² to quantify inconsistency (%) and subgroup analyses (e.g., by species or dosage) to identify confounders. Bayesian meta-regression incorporates prior data to refine effect estimates .

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